2-(4-Amino-2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
2-(4-amino-2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKZKYXTUURWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Phenoxy Acetic Acid Derivatives
One of the most common approaches involves starting with substituted phenols, such as 4-amino-2-methylphenol, and converting them into phenoxy acetic acid derivatives, which are then transformed into the target acetamide.
Step 1: Formation of 2-(4-Amino-2-methylphenoxy) N-substituted acetic acid
This involves reacting 4-amino-2-methylphenol with chloroacetic acid derivatives (e.g., chloracetic acid or its derivatives) in the presence of base or catalysts such as sodium hydroxide or potassium carbonate, under reflux conditions.
Step 2: Conversion to Acetic Acid Derivative
The phenoxy acetic acid is then activated, often via esterification or chlorination, to prepare for amide formation.
Step 3: Amide Formation
The activated phenoxy acetic acid derivative reacts with ammonia or primary amines under reflux or room temperature conditions, resulting in the formation of 2-(4-Amino-2-methylphenoxy)acetamide .
Direct Amidation of Phenoxy Acetic Acid Derivatives
Alternatively, direct amidation can be achieved by reacting phenoxy acetic acid with ammonia or amines in the presence of coupling agents such as carbodiimides (e.g., EDC, DCC):
Phenoxy acetic acid + ammonia + coupling agent → 2-(4-Amino-2-methylphenoxy)acetamide
This method allows for milder conditions and higher yields.
Specific Research-Backed Methodology
A detailed synthesis reported involves the following:
- Reactants: 4-amino-2-methylphenol and chloracetic acid derivatives.
- Reaction Conditions: Reflux in ethanol or methanol with base catalysts such as sodium hydroxide or triethylamine.
- Purification: Crystallization from ethanol or recrystallization from suitable solvents to obtain pure product.
Yield Data: Reported yields vary from approximately 12% to 50%, depending on the specific reagents, reaction conditions, and purification techniques employed.
Data Table: Comparative Synthesis Conditions
| Step | Reactants | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 4-Amino-2-methylphenol + chloracetic acid | NaOH or triethylamine | Ethanol or methanol | Reflux | 3-5 hours | 20-50 | Formation of phenoxy acetic acid derivative |
| 2 | Phenoxy acetic acid derivative | Ammonia or primary amine | - | Room temp to reflux | 12-24 hours | 12-40 | Amidation via nucleophilic substitution |
Industrial and Large-Scale Methods
In industrial settings, the synthesis is optimized for scale, employing:
- Large-scale reactors with temperature control to manage exothermic reactions.
- Recrystallization and chromatography for purification.
- Automation of reagent addition to ensure reaction consistency.
Research Findings and Notes
- Reaction Efficiency: The use of coupling agents such as DCC or EDC enhances the efficiency of amidation, increasing yields and purity.
- Reaction Monitoring: Techniques like thin-layer chromatography (TLC), NMR, and IR spectroscopy are used to monitor reaction progress and confirm product formation.
- Purification: Recrystallization from ethanol, methanol, or acetonitrile is standard for obtaining high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of 2-(4-Amino-2-methylphenoxy)acetamide derivatives in cancer treatment. A notable case involved the synthesis of quinazolinone derivatives that exhibited significant cytotoxicity against various cancer cell lines. The compound was evaluated for its ability to inhibit cellular proliferation and induce apoptosis in cancer cells, making it a candidate for further drug development in oncology .
Osteoporosis Treatment
Research has indicated that certain derivatives of 2-(4-Amino-2-methylphenoxy)acetamide can inhibit osteoclast differentiation, thereby reducing bone resorption. A specific study demonstrated that these compounds downregulated osteoclast-specific markers at both transcript and protein levels, suggesting their potential as therapeutic agents for osteoporosis and other bone-related diseases .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes, particularly α-glucosidase. In vitro assays revealed that specific derivatives exhibited potent inhibitory activity, which could be beneficial in managing conditions like diabetes by controlling postprandial blood glucose levels .
Synthesis and Characterization
The synthesis of 2-(4-Amino-2-methylphenoxy)acetamide involves several steps, typically starting from readily available precursors. The following table summarizes a general synthetic pathway:
| Step | Reactants & Conditions | Product |
|---|---|---|
| 1 | Para-amino-m-cresol + Acetic anhydride | N-(4-hydroxy-2-methylphenyl)acetamide |
| 2 | N-(4-hydroxy-2-methylphenyl)acetamide + 5-chloro-2-nitroaniline (in DMSO) | N-(4-(3-amino-4-nitrophenoxy)-2-methylphenyl)acetamide |
| 3 | N-(4-(3-amino-4-nitrophenoxy)-2-methylphenyl)acetamide + Sodium dithionite (in ethanol) | Final product: 2-(4-Amino-2-methylphenoxy)acetamide |
Toxicological Studies
Safety assessments have been conducted to evaluate the potential hazards associated with the compound. The compound is classified with hazard statements indicating it may cause harm if ingested or if it comes into contact with skin or eyes. Proper handling and storage precautions are recommended to mitigate risks associated with exposure .
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and properties of 2-(4-Amino-2-methylphenoxy)acetamide and its analogs:
Key Findings from Research
Substituent Effects on Bioactivity: Electron-Donating vs. Electron-Withdrawing Groups: The amino group (electron-donating) in 2-(4-Amino-2-methylphenoxy)acetamide may enhance hydrogen bonding compared to electron-withdrawing groups like chlorine (WH7) or fluorine (2-(4-Fluorophenoxy)acetamide). This could improve interactions with biological targets, such as enzymes or receptors .
Acetamide Nitrogen Modifications: Replacing the -NH₂ group with hydrophobic chains (e.g., N-butyl in ) enhances enzyme inhibition by enabling hydrophobic interactions. This suggests that modifying the acetamide nitrogen in 2-(4-Amino-2-methylphenoxy)acetamide could optimize its pharmacological profile .
Crystallographic and Stability Data: Analogs like 2-(4-chloro-2-methylphenoxy)acetamide exhibit hydrogen-bonded networks in crystal structures, which stabilize the molecule . The amino group in the target compound may further enhance such interactions, improving crystallinity and stability.
The amino group in 2-(4-Amino-2-methylphenoxy)acetamide may reduce toxicity compared to halogenated analogs but necessitates verification.
Biological Activity
2-(4-Amino-2-methylphenoxy)acetamide is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, including anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12N2O2
- IUPAC Name : 2-(4-amino-2-methylphenoxy)acetamide
- CAS Number : 861294-91-9
The compound features an amino group and a methyl group on the phenyl ring, which contribute to its reactivity and biological interactions.
The biological activity of 2-(4-Amino-2-methylphenoxy)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate pathways associated with inflammation and cancer progression:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways.
Anti-inflammatory Activity
Research indicates that 2-(4-Amino-2-methylphenoxy)acetamide exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent. The exact mechanism involves the modulation of cell cycle regulators and apoptotic pathways.
Study on α-Glucosidase Inhibition
A recent study synthesized derivatives related to phenoxyacetamides, including 2-(4-Amino-2-methylphenoxy)acetamide, and evaluated their inhibitory effects on the α-glucosidase enzyme. The results showed promising inhibitory activity with IC50 values indicating effective enzyme inhibition compared to standard controls .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 2-(4-Amino-2-methylphenoxy)acetamide | 156.8 | Moderate inhibition |
| Acarbose (control) | 200 | Standard inhibitor |
This study emphasizes the importance of structural modifications in enhancing the biological activity of phenoxyacetamides.
Antitumor Activity Assessment
Another study focused on evaluating the antitumor properties of similar acetamide derivatives against ovarian cancer cell lines. The findings suggested that compounds with structural similarities to 2-(4-Amino-2-methylphenoxy)acetamide could inhibit tumor growth effectively .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| 2-(4-Amino-2-methylphenoxy)acetic acid | Moderate anti-inflammatory | Lacks methyl group on phenyl |
| 2-(4-Amino-2-methylphenoxy)ethanol | Weak anticancer | Hydroxyl group reduces potency |
The unique substitution pattern of 2-(4-Amino-2-methylphenoxy)acetamide contributes to its distinct biological properties compared to similar compounds.
Q & A
Q. What are the common synthetic routes for 2-(4-Amino-2-methylphenoxy)acetamide?
A typical synthesis involves nucleophilic substitution between 4-amino-2-methylphenol and chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile. The reaction mixture is stirred at room temperature for 24 hours, followed by filtration to remove the base and solvent evaporation under reduced pressure . Modifications may include adjusting stoichiometry or using phase-transfer catalysts to improve yield. Post-synthesis purification often employs recrystallization or column chromatography.
Q. Which analytical techniques are critical for characterizing 2-(4-Amino-2-methylphenoxy)acetamide?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions.
- FTIR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Single-crystal XRD for absolute stereochemical determination and hydrogen-bonding analysis .
- UV-Vis spectroscopy to study electronic transitions, particularly if the compound exhibits fluorescence or photochemical activity.
- TLC/HPLC to monitor reaction progress and purity.
Q. What safety protocols are recommended for handling this compound?
Based on structurally related acetamides:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of fine particulates.
- First Aid: Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention if irritation persists .
- Storage: Keep in airtight containers away from oxidizing agents, under inert conditions if moisture-sensitive.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in 2-(4-Amino-2-methylphenoxy)acetamide?
Single-crystal XRD provides precise bond lengths, angles, and intermolecular interactions. For example:
- Hydrogen-bonding networks: Graph-set analysis (e.g., R₂²(8) motifs) can reveal dimerization patterns via N–H···O interactions .
- Packing diagrams may show π-π stacking or van der Waals interactions influencing stability.
- Comparative studies with analogs (e.g., chloro or nitro derivatives) highlight electronic effects of substituents .
Q. What computational methods are used to predict the bioactivity of this compound?
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- Molecular Docking: Screens against target proteins (e.g., SARS-CoV-2 proteases) to assess binding affinity and orientation. Use software like AutoDock Vina with optimized force fields .
- Molecular Dynamics (MD): Simulates ligand-protein interactions over time to evaluate stability of binding poses.
Q. How can researchers optimize synthetic yield when scaling up production?
- Parameter Screening: Vary reaction time, temperature, and solvent polarity (e.g., DMF vs. acetonitrile).
- Catalysis: Introduce Pd-based catalysts for C–O coupling or microwave-assisted synthesis to reduce time.
- Workflow Analysis: Use Design of Experiments (DoE) to identify critical factors (e.g., base concentration) affecting yield .
Q. What strategies are employed to evaluate pharmacological potential?
- In vitro assays: Test cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2), or antimicrobial activity (MIC determination).
- ADMET profiling: Predict absorption, distribution, and toxicity using computational tools like SwissADME.
- Mechanistic studies: Combine transcriptomics/proteomics to identify pathways modulated by the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
